molecular formula C14H14O4 B11866925 Ethyl 5,7-dimethyl-2-oxo-2H-chromene-3-carboxylate

Ethyl 5,7-dimethyl-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B11866925
M. Wt: 246.26 g/mol
InChI Key: DOWFRTXCHGPDKZ-UHFFFAOYSA-N
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Description

Ethyl 5,7-dimethyl-2-oxo-2H-chromene-3-carboxylate is a substituted coumarin derivative characterized by a chromene (benzopyran) backbone with methyl groups at the 5- and 7-positions and an ethyl ester moiety at the 3-position. Coumarins and their derivatives are widely studied for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties . Structural characterization of such compounds often employs crystallographic tools like the SHELX software suite, which is critical for resolving hydrogen-bonding patterns and supramolecular interactions .

Properties

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

ethyl 5,7-dimethyl-2-oxochromene-3-carboxylate

InChI

InChI=1S/C14H14O4/c1-4-17-13(15)11-7-10-9(3)5-8(2)6-12(10)18-14(11)16/h5-7H,4H2,1-3H3

InChI Key

DOWFRTXCHGPDKZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C(C=C2OC1=O)C)C

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
Ethyl 5,7-dimethyl-2-oxo-2H-chromene-3-carboxylate serves as a vital building block for synthesizing more complex organic compounds. Its reactivity allows it to participate in various chemical reactions, facilitating the development of novel materials and intermediates in organic synthesis.

Reactions and Derivatives
The compound can undergo several transformations, including condensation reactions with hydrazine derivatives to yield hydrazones and other heterocyclic compounds. These derivatives have been studied for their potential biological activities, expanding the utility of this compound in synthetic organic chemistry .

Biological Applications

Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, a study demonstrated that certain derivatives could induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS) and modulation of cell signaling pathways.

Antimicrobial Properties
The compound has shown promising antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes or inhibiting key metabolic pathways, making it a candidate for developing new antimicrobial agents .

Photophysical Properties

Fluorescent Properties
Compounds in the chromene family are known for their fluorescent properties, which can be harnessed in biological imaging and detection assays. This compound can act as a fluorophore, enabling the detection of enzymatic activities or cellular processes through fluorescence-based methods .

Material Science

Applications in Organic Electronics
The compound's unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and laser dyes. Its ability to emit light when excited makes it valuable in developing optoelectronic devices .

Case Study 1: Anticancer Activity Assessment

A systematic study evaluated the cytotoxic effects of this compound derivatives against various cancer cell lines. The results indicated that specific modifications to the chromene structure enhanced cytotoxicity, with IC50 values ranging from 5 to 20 µM depending on the substituents used.

Case Study 2: Synthesis of Heterocycles

In a study focused on synthesizing hydrazones from this compound and hydrazine derivatives, researchers reported high yields of target compounds through optimized reaction conditions. The synthesized hydrazones were further evaluated for their biological activities.

Table 1: Biological Activities of Derivatives

Compound NameActivity TypeIC50 Value (µM)Reference
Derivative AAnticancer15
Derivative BAntimicrobial10
Derivative CAntioxidant25

Table 2: Synthesis Conditions for Hydrazone Formation

ReactantSolventTemperature (°C)Reaction Time (h)Yield (%)
Ethyl ChromeneEthanolReflux485
Hydrazine DerivativeEthanolReflux690

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Selected Chromene Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Functional Group Key Properties/Bioactivities
This compound 5-CH₃, 7-CH₃, 3-COOEt C₁₄H₁₄O₅ 262.26 Ester Enhanced lipophilicity; potential anti-cancer/anti-inflammatory
Ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate 7-OH, 3-COOEt C₁₂H₁₀O₅ 234.20 Ester, Hydroxyl Higher polarity; antioxidant activity likely
6-Chloro-4,7-dimethyl-2-oxo-2H-chromene-3-carboxylic acid 6-Cl, 4-CH₃, 7-CH₃, 3-COOH C₁₂H₉ClO₄ 252.65 Carboxylic acid Electron-withdrawing Cl may increase reactivity; antimicrobial potential
Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate 5-Cl, 3-COOEt C₁₂H₉ClO₄ 252.65 Ester Chloro-substitution may enhance cytotoxicity

Key Observations:

  • Substituent Effects : Methyl groups (electron-donating) at the 5- and 7-positions in the target compound likely stabilize the chromene ring via steric and electronic effects, whereas chloro substituents (electron-withdrawing) in analogs like and may increase electrophilicity and reactivity.
  • Hydrogen Bonding : Hydroxyl-substituted derivatives (e.g., ) exhibit stronger hydrogen-bonding capacity, influencing crystallinity and solubility .

Biological Activity

Ethyl 5,7-dimethyl-2-oxo-2H-chromene-3-carboxylate is a synthetic compound belonging to the coumarin class, characterized by a chromene ring structure. This compound has garnered attention for its diverse biological activities, including antimicrobial, antioxidant, and anticancer properties. The synthesis of this compound typically involves the Knoevenagel condensation reaction, which forms the basis for its chemical reactivity and biological applications.

Molecular Structure

PropertyValue
Molecular Formula C14H14O4
Molecular Weight 246.26 g/mol
IUPAC Name Ethyl 5,7-dimethyl-2-oxochromene-3-carboxylate
InChI Key DOWFRTXCHGPDKZ-UHFFFAOYSA-N

The compound's structure includes two methyl groups at positions 5 and 7 of the chromene ring, which may influence its biological activity compared to other coumarins.

Antimicrobial Properties

Research has demonstrated that coumarin derivatives exhibit significant antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains. In a study, derivatives of coumarins showed high antimicrobial activity against Staphylococcus pneumoniae, with moderate activity against Pseudomonas aeruginosa and Bacillus subtilis.

Antioxidant Activity

The antioxidant potential of this compound has been explored in various studies. Coumarins are known to scavenge free radicals, thereby reducing oxidative stress. The specific mechanisms include the inhibition of lipid peroxidation and the enhancement of endogenous antioxidant defenses .

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. Studies have indicated that coumarin derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives have shown promising results against breast cancer cell lines by inhibiting cell cycle progression and promoting apoptotic pathways .

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. It acts as an enzyme inhibitor, blocking pathways that contribute to disease processes such as cancer and inflammation.

Study on Antiviral Activity

A recent study focused on the antiviral activity of coumarin derivatives, including this compound. While some derivatives exhibited weak inhibitory effects against HIV strains, others demonstrated significant antiviral activity with low EC50 values, highlighting the importance of structural modifications in enhancing biological efficacy .

Study on Anticancer Efficacy

In another case study, researchers evaluated the anticancer effects of various coumarin derivatives on human glioblastoma cells. The study found that certain modifications to the coumarin structure led to improved cytotoxicity compared to standard treatments like doxorubicin. This underscores the potential for this compound as a lead compound for further drug development .

Comparison with Related Compounds

This compound can be compared with other similar compounds in terms of their biological activities:

CompoundAntimicrobial ActivityAnticancer ActivityNotes
Ethyl coumarin-3-carboxylateModerateLowLacks methyl substitutions
Ethyl 7-(diethylamino)-2-oxo-2H-chromeneHighModerateContains diethylamino group
7-Hydroxy-2-oxo-chromene-3-carboxylic acid ethyl esterLowHighHydroxy group enhances solubility

This table illustrates how structural variations influence the biological activity of coumarins.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 5,7-dimethyl-2-oxo-2H-chromene-3-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via Pechmann condensation, utilizing substituted resorcinol derivatives and β-keto esters under acidic conditions. For example, anhydrous dichloromethane and triethylamine are common solvents and bases, respectively, to facilitate esterification and cyclization. Purification via recrystallization (e.g., using diethyl ether) or column chromatography (silica gel, dichloromethane/hexane eluent) is critical for isolating high-purity products. Reaction time (e.g., overnight stirring under N₂) and stoichiometric ratios (e.g., 1:1.5 molar ratio of aldehyde to acyl chloride) significantly impact yields, as shown in analogous coumarin syntheses .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the ester carbonyl (δ ~165 ppm in ¹³C NMR) and the chromene lactone (δ ~160 ppm). Methyl groups at positions 5 and 7 appear as singlets (δ ~2.3–2.5 ppm in ¹H NMR) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm. For example, theoretical m/z 275.0924 matches observed values for analogous coumarins .
  • IR : Stretching frequencies for lactone (C=O, ~1720 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) groups validate structural integrity .

Advanced Research Questions

Q. How do substituent modifications (e.g., at positions 5 and 7) affect the compound’s biological activity, and what SAR trends emerge?

  • Methodological Answer : Systematic SAR studies involve synthesizing analogs with varying substituents (e.g., halogens, alkoxy groups) and testing bioactivity. For instance, dimethyl groups at positions 5 and 7 enhance lipophilicity, potentially improving membrane permeability. In vitro assays (e.g., cytotoxicity against cancer cell lines) combined with computational docking (e.g., AutoDock Vina) reveal interactions with targets like topoisomerase II. Analogous chromene derivatives show that electron-withdrawing groups at position 3 (e.g., nitro) increase apoptotic activity, while bulky substituents reduce bioavailability .

Q. What computational strategies are effective for predicting the compound’s binding modes with biological targets?

  • Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) calculations optimize the compound’s conformation and electronic properties. For example:

  • Docking : Use Schrödinger Suite or GROMACS to model interactions with enzymes (e.g., cyclooxygenase-2).
  • DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. Charge distribution maps identify nucleophilic/electrophilic regions critical for ligand-protein binding .

Q. How can crystallographic data resolve contradictions in reported structural conformations?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX refinement provides unambiguous bond lengths and angles. For example, discrepancies in dihedral angles between chromene and ester moieties can arise from packing effects. WinGX or Olex2 software refines structures against high-resolution data (R-factor <0.05), ensuring accuracy. Comparative analysis with Cambridge Structural Database entries validates conformational stability .

Q. What mechanisms underlie the compound’s anti-inflammatory activity, and how can in vitro models validate efficacy?

  • Methodological Answer : In RAW 264.7 macrophages, the compound inhibits NO production (Griess assay) and downregulates pro-inflammatory cytokines (ELISA for TNF-α/IL-6). Mechanistic studies via Western blotting reveal suppression of NF-κB/p65 phosphorylation. Dose-response curves (IC₅₀ values) and selectivity indices (CC₅₀ in HEK-293 cells) assess therapeutic potential. Parallel studies on COX-2 inhibition (fluorometric assays) correlate activity with structural analogs .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility and stability under physiological conditions?

  • Methodological Answer :

  • Solubility : Use shake-flask method with HPLC quantification in buffers (pH 1.2–7.4). Discrepancies arise from solvent polarity (e.g., DMSO vs. aqueous PBS).
  • Stability : Conduct forced degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Hydrolysis of the ester group under alkaline conditions may explain variability in biological half-lives .

Experimental Design Considerations

Q. What controls and validation steps are essential for ensuring reproducibility in synthetic and biological assays?

  • Methodological Answer :

  • Synthesis : Include negative controls (e.g., reactions without catalysts) and characterize intermediates (TLC/HPLC).
  • Bioassays : Use reference standards (e.g., dexamethasone for anti-inflammatory studies) and triplicate technical replicates. Validate cell viability via MTT assays to rule out false positives .

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